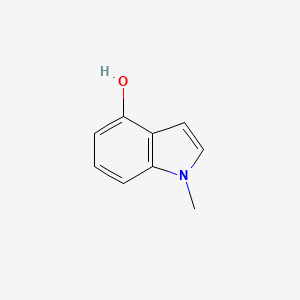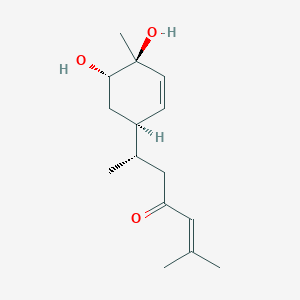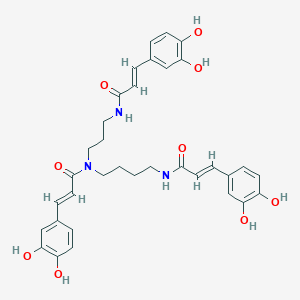
1-Methyl-1H-indol-4-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of indole derivatives often involves multi-step reactions, utilizing techniques such as the Diels-Alder cycloaddition, followed by acid-catalyzed cyclization and deprotection processes in a one-pot domino method. Another approach includes domino reactions of arylglyoxals and enamines, leading to the formation of indol-4-ols without the need for metal catalysts or harsh conditions (Lovel Kukuljan et al., 2016); (Subhendu Maity et al., 2013).
Molecular Structure Analysis
Structural evaluation through single-crystal X-ray diffraction analysis reveals how molecules are linked via hydrogen bonds and further stabilized by weak interactions, indicating the importance of molecular geometry in the properties and reactivity of indole derivatives (Lovel Kukuljan et al., 2016).
Chemical Reactions and Properties
Indole derivatives undergo various chemical reactions, including annulation and cyclization processes, to form complex structures. These reactions are pivotal for creating pharmacologically active compounds and materials with unique properties (B. Gabriele et al., 2008).
Physical Properties Analysis
Physical properties such as melting points and solubility are crucial for the application of indole derivatives. These properties are often determined alongside structural analysis to understand the compound's behavior under different conditions (Lovel Kukuljan et al., 2016).
Chemical Properties Analysis
The chemical properties of indole derivatives, including reactivity patterns and stability, are influenced by their molecular structure. Studies on indole synthesis and functionalization provide insights into the versatile chemistry of these compounds, enabling the development of new materials and bioactive molecules (S. Cacchi & G. Fabrizi, 2005).
Wissenschaftliche Forschungsanwendungen
Krebsbehandlung
Indolderivate, einschließlich Verbindungen wie 1-Methyl-1H-indol-4-ol, wurden auf ihr Potenzial zur Behandlung von Krebs untersucht. Sie weisen Eigenschaften auf, die das Wachstum von Krebszellen hemmen können und bei der Entwicklung von Krebsmedikamenten eingesetzt werden können .
Antibakterielle Aktivität
Diese Verbindungen zeigen auch vielversprechende Ergebnisse als antimikrobielle Mittel. Ihre Struktur ermöglicht es ihnen, mit mikrobiellen Zellen zu interagieren, was möglicherweise zu neuen Behandlungen für bakterielle und virale Infektionen führt .
Neurologische Erkrankungen
Die Forschung legt nahe, dass Indolderivate eine Rolle bei der Behandlung verschiedener neurologischer Erkrankungen spielen könnten. Ihre Fähigkeit, die Blut-Hirn-Schranke zu überwinden, macht sie zu geeigneten Kandidaten für die Medikamentenentwicklung in diesem Bereich .
Entzündungshemmende Anwendungen
Die entzündungshemmenden Eigenschaften von Indolderivaten sind von großem Interesse. Sie könnten zu neuen Medikamenten für die Behandlung chronischer Entzündungen und verwandter Krankheiten führen .
Organische Synthese
This compound kann bei der enantioselektiven Herstellung von β-Aryloxy-β-ketoestern verwendet werden, die in der organischen Synthese wertvoll sind .
Pharmazeutische Zwischenprodukte
Als pharmazeutischer Wirkstoff wird diese Verbindung als Zwischenprodukt bei der Synthese verschiedener Medikamente eingesetzt, was ihre Bedeutung in der pharmazeutischen Herstellung unterstreicht .
Grüne Chemie
Indolderivate werden im Kontext der grünen Chemie auf ihr Potenzial für den Einsatz in umweltfreundlichen Syntheseverfahren untersucht .
Materialwissenschaften
Die strukturelle Vielseitigkeit von Indolverbindungen wie this compound macht sie zu interessanten Kandidaten für die Entwicklung neuer Materialien mit einzigartigen Eigenschaften .
Wirkmechanismus
Target of Action
1-Methyl-1H-indol-4-OL, like other indole derivatives, plays a significant role in cell biology . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds useful in the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes in cellular processes . These interactions can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, including this compound, are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
The pharmacokinetics of indole derivatives are generally influenced by their chemical structure and the presence of functional groups .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities . For example, certain indole derivatives have been found to have inhibitory activity against influenza A .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the presence of other compounds, pH levels, temperature, and the specific characteristics of the biological system in which the compound is acting .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1-Methyl-1H-indol-4-OL plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which helps in developing new useful derivatives . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biological systems.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been reported to exhibit neuroprotective effects, improve depression-like behavior, and cognitive impairment in mice . The compound affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to inhibit the activity of certain enzymes, leading to changes in metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives, including this compound, are known to interact with nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules . These interactions help maintain intestinal homeostasis and impact liver metabolism and the immune response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Indole derivatives have been shown to exhibit various biological activities over extended periods, including antiviral, anti-inflammatory, and anticancer properties . The stability of this compound in different experimental conditions can affect its efficacy and potency in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that indole derivatives exhibit threshold effects, where low doses may have beneficial effects, while high doses can lead to toxic or adverse effects . For example, certain indole derivatives have been reported to show inhibitory activity against influenza A with specific inhibitory concentration values . The dosage-dependent effects of this compound need to be carefully evaluated to determine its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that catalyze its conversion into various metabolites. For instance, indole derivatives are metabolized by cytochrome P450 enzymes, leading to the formation of multiple metabolites . These metabolic pathways play a crucial role in determining the compound’s bioavailability, efficacy, and potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation in specific tissues, affecting its overall efficacy and safety.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-methylindol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-10-6-5-7-8(10)3-2-4-9(7)11/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMJTXVQAZYLAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578648 | |
| Record name | 1-Methyl-1H-indol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7556-37-8 | |
| Record name | 4-Hydroxy-N-methylindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7556-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1H-indol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-4-[7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid](/img/structure/B1257348.png)

![(E)-N-[3-(diethylsulfamoyl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B1257352.png)

![4-methyl-7-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B1257354.png)

![(3R,4aR,12bS)-4a,8,12b-trihydroxy-9-[(2R,4R,5S,6R)-4-hydroxy-6-methyl-5-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxyoxan-2-yl]-3-methyl-3-[(2S,5S,6S)-6-methyl-5-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1257360.png)
![(1S,4S,7E,10S,16E,21R)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone](/img/structure/B1257363.png)

![(1R,2S,5R,9S,10S,11R,13R,14S,15R,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-2,11,14-triol](/img/structure/B1257366.png)

![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B1257368.png)

![2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one](/img/structure/B1257371.png)